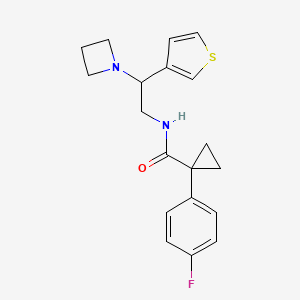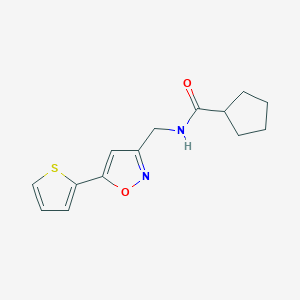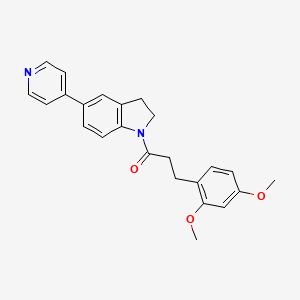
3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one" is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. While the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dimethoxyphenyl and pyridinyl groups, are common in molecules that have been studied for their antiproliferative and antimicrobial properties, as well as their potential use in nonlinear optical materials due to their electronic properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, typically confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For instance, a series of imidazo[1,2-a]pyridine analogues with a dimethoxyphenyl group were synthesized and structurally confirmed using these techniques . Similarly, a series of indole derivatives featuring a dimethoxyphenethyl group were synthesized and characterized by IR, 1H NMR, and 13C NMR spectral techniques . These methods are likely applicable to the synthesis and confirmation of the structure of "3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one".
Molecular Structure Analysis
The molecular structure of related compounds has been studied using single crystal XRD analysis and density functional theory (DFT) calculations . The optimized geometrical parameters obtained from DFT calculations are typically in good agreement with experimental data. For the compound , similar techniques would be used to determine its molecular structure and to understand the electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular docking studies and the analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . These studies help predict how the compound might interact with biological targets or participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structural features have been explored through various computational and experimental techniques. For example, the vibrational spectra, including Raman and infrared absorption intensities, have been calculated and compared with experimental data . The nonlinear optical behavior, which is an important physical property for materials used in photonics, can be assessed by calculating the hyperpolarizability of the molecule . The molecular electrostatic potential map is also studied to predict reactive sites on the molecule .
Scientific Research Applications
Synthesis and Molecular Docking
Novel series of compounds with structures related to the specified chemical have been designed and synthesized, showing significant antimicrobial potency against different bacterial strains. These compounds were evaluated through in-vitro antimicrobial assays, revealing high efficacy at low concentrations compared to standard treatments. Molecular docking studies indicated that these compounds might act as selective inhibitors targeting essential bacterial enzymes, suggesting their potential as antimicrobial agents (Sarhan et al., 2021).
Photophysical and Electrochemical Properties
Research into the optoelectronic and charge transfer properties of compounds containing the phenylimidazo[1,5-a]pyridine moiety, which shares structural features with the compound of interest, has been conducted. These studies have explored their potential applications in organic semiconductor devices, highlighting their efficiency based on various photophysical and electrochemical measurements. This suggests their utility in designing new materials for electronic and optoelectronic applications (Irfan et al., 2019).
Antioxidant Activity
Compounds structurally related to 3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one have been synthesized and tested for their antioxidant activity. Among these, certain derivatives have demonstrated promising radical scavenging abilities, comparable to conventional antioxidants. This highlights their potential as effective antioxidants in physiological environments, contributing to the understanding of their mechanism of action and the development of new antioxidant agents (Nguyen et al., 2022).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Another aspect of research has involved the synthesis and biological evaluation of novel pyrazole chalcones, which, like the compound of interest, exhibit anti-inflammatory, analgesic, and anticonvulsant activities. These studies provide insights into the structural requirements for biological activity, offering a foundation for future drug discovery efforts aimed at developing new therapeutic agents with improved safety and efficacy profiles (Bandgar et al., 2009).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-21-6-3-18(23(16-21)29-2)5-8-24(27)26-14-11-20-15-19(4-7-22(20)26)17-9-12-25-13-10-17/h3-4,6-7,9-10,12-13,15-16H,5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDSSJWQYFQONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2512021.png)
![2-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2512023.png)
![N-(2-chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2512024.png)
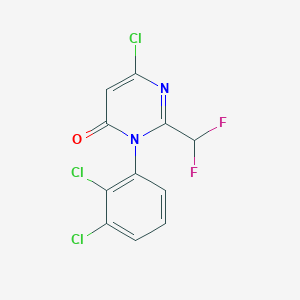
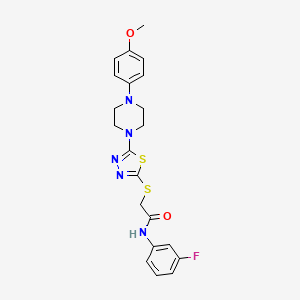
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2512030.png)
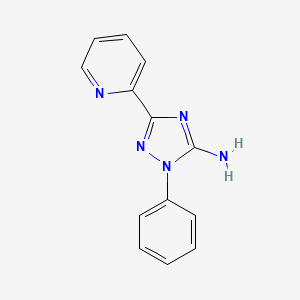
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2512032.png)
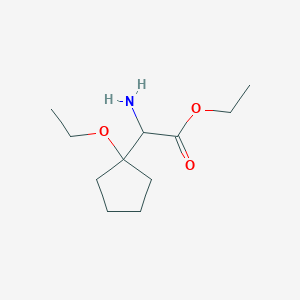
![2-Methoxy-5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2512037.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2512039.png)
